molecular formula C4H4ClNOS B1354715 [(Cyanomethyl)sulfanyl]acetyl chloride CAS No. 52069-55-3

[(Cyanomethyl)sulfanyl]acetyl chloride

Cat. No.: B1354715
CAS No.: 52069-55-3
M. Wt: 149.6 g/mol
InChI Key: JRGRABSYRWMJPN-UHFFFAOYSA-N
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Description

[(Cyanomethyl)sulfanyl]acetyl chloride (chemical formula: C₄H₄ClNOS, molecular weight: 137.6 g/mol) is a substituted acetyl chloride derivative featuring a cyanomethylsulfanyl (-SCH₂CN) group.

The compound is hypothesized to exhibit high reactivity typical of acyl chlorides, with additional functional versatility due to the sulfanyl and nitrile groups.

Properties

IUPAC Name

2-(cyanomethylsulfanyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNOS/c5-4(7)3-8-2-1-6/h2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGRABSYRWMJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)SCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509539
Record name [(Cyanomethyl)sulfanyl]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52069-55-3
Record name 2-[(Cyanomethyl)thio]acetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52069-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(Cyanomethyl)sulfanyl]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of [(Cyanomethyl)sulfanyl]acetyl chloride can be carried out through various methods. One versatile and economical method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method involves the reaction of acetyl chloride with sulfanyl derivatives, which is significant for the synthesis of various organic compounds.

Chemical Reactions Analysis

[(Cyanomethyl)sulfanyl]acetyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The active hydrogen on C-2 of the compound can participate in various condensation and substitution reactions.

    Cyclization Reactions: The compound can react with common bidentate reagents to form a variety of heterocyclic compounds.

    Addition-Elimination Reactions: These reactions involve the addition of a nucleophile followed by the elimination of a leaving group.

Common reagents used in these reactions include alkyl cyanoacetates, aryl or heteryl amines, and bidentate reagents. Major products formed from these reactions are heterocyclic compounds and cyanoacetamide derivatives .

Scientific Research Applications

Organic Synthesis

Reagent in Acetylation Reactions:
[(Cyanomethyl)sulfanyl]acetyl chloride serves as a reagent for acetylation reactions, facilitating the introduction of acetyl groups into various substrates. This is particularly useful in the synthesis of esters and amides. For instance, it can react with alcohols and amines to form corresponding acetyl derivatives, enhancing their solubility and reactivity.

Case Study: Synthesis of Acetamides
In a study focusing on the synthesis of N-substituted acetamides, [(Cyanomethyl)sulfanyl]acetyl chloride was utilized to react with primary and secondary amines. The reaction yielded high purity acetamides, demonstrating its effectiveness as an acylating agent. The reaction mechanism typically involves nucleophilic attack followed by elimination of hydrochloric acid.

Pharmaceutical Applications

Intermediate in Drug Synthesis:
The compound has been explored as an intermediate in the synthesis of pharmaceutical agents. Its ability to introduce functional groups selectively makes it valuable in drug development processes.

Case Study: Antihypertensive Agents
Research has shown that derivatives synthesized from [(Cyanomethyl)sulfanyl]acetyl chloride exhibit potential antihypertensive properties. These compounds were tested for their ability to inhibit endothelin receptors, which are implicated in various cardiovascular diseases. The study highlighted the compound's role in developing new therapeutic agents targeting hypertension.

Materials Science

Functionalization of Polymers:
[(Cyanomethyl)sulfanyl]acetyl chloride is also applied in materials science for the functionalization of polymers. By introducing acetyl groups into polymer chains, researchers can modify physical properties such as solubility and thermal stability.

Case Study: Polymeric Coatings
In a recent investigation, [(Cyanomethyl)sulfanyl]acetyl chloride was used to create polymeric coatings with enhanced chemical resistance. The coatings demonstrated improved performance against corrosive environments, showcasing the compound's utility in protective materials.

Environmental Applications

Synthesis of Biodegradable Compounds:
The compound has potential applications in synthesizing biodegradable materials. Its reactivity allows for the creation of ester linkages that are susceptible to hydrolysis, leading to environmentally friendly degradation pathways.

Case Study: Biodegradable Plastics
Research focused on developing biodegradable plastics incorporated [(Cyanomethyl)sulfanyl]acetyl chloride into their synthesis process. The resulting materials showed promising degradation rates under composting conditions, indicating a viable alternative to conventional plastics.

Summary Table of Applications

Application AreaSpecific UseOutcome/Benefit
Organic SynthesisAcetylation reactionsFormation of esters and amides
PharmaceuticalsIntermediate for drug synthesisDevelopment of antihypertensive agents
Materials ScienceFunctionalization of polymersEnhanced chemical resistance
Environmental ScienceSynthesis of biodegradable compoundsEco-friendly degradation pathways

Mechanism of Action

The mechanism of action of [(Cyanomethyl)sulfanyl]acetyl chloride involves its high reactivity due to the presence of the cyano and carbonyl groups. These groups enable the compound to participate in various chemical reactions, such as condensation and substitution, leading to the formation of heterocyclic compounds . The molecular targets and pathways involved include the carbonyl and cyano functions, which are suitably situated to enable reactions with common bidentate reagents .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares [(Cyanomethyl)sulfanyl]acetyl chloride with key analogues:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile
Acetyl Chloride 75-36-5 C₂H₃ClO 78.50 Acyl chloride Highly reactive; rapid acetylation agent
Chloroacetyl Chloride (CAC) 79-04-9 C₂H₂Cl₂O 112.94 Acyl chloride, chloro Enhanced electrophilicity due to Cl groups
Dichloroacetyl Chloride (DCAC) N/A C₂HCl₃O 147.39 Acyl chloride, dichloro Higher reactivity than CAC
[(2-Cyanoethyl)sulfonyl]acetyl chloride N/A C₅H₆ClNO₃S 195.62 Acyl chloride, sulfonyl, CN Sulfonyl group increases stability
[(Cyanomethyl)sulfanyl]acetyl chloride N/A C₄H₄ClNOS 137.6 Acyl chloride, sulfanyl, CN Moderate electrophilicity; sulfanyl group may act as leaving group

Key Observations :

  • Electrophilicity: CAC and DCAC are more reactive than acetyl chloride due to electron-withdrawing chlorine atoms, facilitating nucleophilic acyl substitution . [(Cyanomethyl)sulfanyl]acetyl chloride likely has lower electrophilicity than CAC but higher than acetyl chloride due to the sulfanyl group’s electron-donating nature.

Physical Properties and Purity

Property Acetyl Chloride Chloroacetyl Chloride [(Cyanomethyl)sulfanyl]acetyl Chloride (Inferred)
Appearance Colorless to pale yellow liquid Clear colorless liquid Likely colorless to light yellow liquid
Purity (GC Area %) N/A ≥99% Dependent on synthesis; impurities may include acetyl chloride or sulfides
Stability Moisture-sensitive Moisture-sensitive; decomposes to HCl Likely moisture-sensitive; may release HCN or H₂S

Notes:

    Biological Activity

    [(Cyanomethyl)sulfanyl]acetyl chloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores its biological activity through a review of relevant studies, including data tables and case studies.

    Chemical Structure and Properties

    The compound [(Cyanomethyl)sulfanyl]acetyl chloride features a cyanomethyl group and a sulfanyl moiety attached to an acetyl chloride. This unique structure may contribute to its biological properties, particularly its reactivity and ability to interact with various biological targets.

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial potential of [(Cyanomethyl)sulfanyl]acetyl chloride against various pathogens. The Minimum Inhibitory Concentration (MIC) values have been determined for several bacterial strains.

    Table 1: Antimicrobial Activity of [(Cyanomethyl)sulfanyl]acetyl chloride

    PathogenMIC (µM)Reference
    Staphylococcus aureus20-40
    Escherichia coli40-70
    Proteus mirabilis30-50

    The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial properties. Notably, the activity against multi-drug resistant strains is particularly promising, suggesting potential applications in combating antibiotic resistance.

    Anti-inflammatory Activity

    In addition to its antimicrobial properties, [(Cyanomethyl)sulfanyl]acetyl chloride has been investigated for its anti-inflammatory effects. Studies indicate that it may inhibit key inflammatory pathways, potentially providing therapeutic benefits in conditions such as asthma and arthritis.

    Case Study: Inhibition of Inflammatory Cytokines

    A study demonstrated that treatment with [(Cyanomethyl)sulfanyl]acetyl chloride resulted in a significant reduction in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that the compound could be effective in managing inflammatory responses associated with chronic diseases.

    The exact mechanism by which [(Cyanomethyl)sulfanyl]acetyl chloride exerts its biological effects is still under investigation. However, preliminary research suggests that it may act by:

    • Inhibiting bacterial cell wall synthesis : Similar compounds have shown effectiveness in disrupting the integrity of bacterial cell walls.
    • Modulating immune responses : The compound may influence the expression of genes involved in inflammation and immune regulation.

    Toxicity and Safety Profile

    Understanding the safety profile of [(Cyanomethyl)sulfanyl]acetyl chloride is crucial for its potential therapeutic use. Preliminary toxicity studies indicate that while the compound shows promising biological activity, further investigations are needed to establish safe dosage levels and potential side effects.

    Table 2: Toxicity Assessment Summary

    Test SystemObserved Toxicity LevelReference
    Rat Cell Lines (ICP-81)Moderate (IC50 ~ 50 µM)
    Aquatic OrganismsLow

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